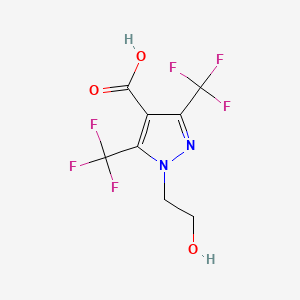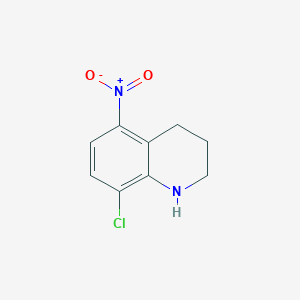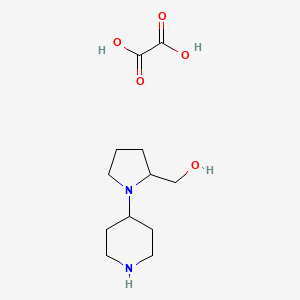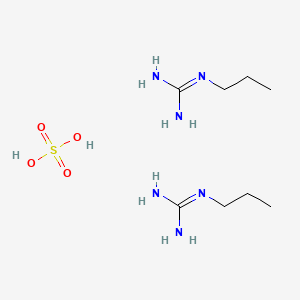
1-METHYL-7-AZAINDOL-4-BORONSÄURE-PINACOLESTER
Übersicht
Beschreibung
The compound “1-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine” is a pyrrolopyridine derivative with a boronic ester group. Pyrrolopyridines are a class of compounds that have been studied for their potential biological activities . The boronic ester group (tetramethyl-1,3,2-dioxaborolan-2-yl) is often used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions .
Molecular Structure Analysis
The molecular structure of this compound would consist of a pyrrolopyridine core with a boronic ester group attached. The exact structure would depend on the position of the boronic ester group on the pyrrolopyridine ring .Chemical Reactions Analysis
As a boronic ester, this compound could potentially participate in Suzuki-Miyaura cross-coupling reactions, which are widely used in organic synthesis to form carbon-carbon bonds .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Boronic esters are typically stable and can be stored under normal conditions .Wissenschaftliche Forschungsanwendungen
Suzuki-Miyaura-Kreuzkupplungsreaktionen
Diese Verbindung wird häufig in Suzuki-Miyaura-Kreuzkupplungsreaktionen verwendet , die für die Bildung von Kohlenstoff-Kohlenstoff-Bindungen bei der Synthese von Pharmazeutika, Agrochemikalien und organischen Materialien von entscheidender Bedeutung sind. Die Boronsäureestergruppe in der Verbindung reagiert unter Palladiumkatalyse mit verschiedenen Halogeniden unter Bildung von Biarylverbindungen, die die Kernstrukturen in vielen wirksamen pharmazeutischen Wirkstoffen darstellen.
Protodeboronierung
Die Protodeboronierung von Pinacolboronsäureestern, einschließlich 1-Methyl-7-azaindol-4-boronsäure-pinacolester, ist ein wichtiger Schritt bei der Synthese komplexer Moleküle . Dieser Prozess umfasst die Entfernung der Borgruppe aus dem Molekül, was für die weitere Funktionalisierung oder den abschließenden Entschützungsschritt bei der Synthese von Zielmolekülen unerlässlich ist.
Arzneimittelforschung und -entwicklung
Die Verbindung dient als Vorläufer für die Synthese verschiedener bioaktiver Moleküle. Sie wurde bei der Herstellung von Aminothiazolen als γ-Sekretase-Modulatoren eingesetzt , Aminopyridoindolcarboxamiden als potenzielle JAK2-Inhibitoren zur Therapie myeloproliferativer Erkrankungen und Pyridinderivaten als TGF-β1- und Activin-A-Signalhemmer .
Krebsforschung
In der Onkologieforschung wird dieser Boronsäureester zur Entwicklung von MK-2461-Analoga eingesetzt, die Inhibitoren der c-Met-Kinase zur Behandlung von Krebs sind . Die Möglichkeit, die Boronsäureester-Einheit zu modifizieren, ermöglicht die Herstellung verschiedener Analoga, die auf Antitumoraktivität untersucht werden können.
Materialwissenschaft
In der Materialwissenschaft findet die Verbindung Anwendung bei der Synthese von konjugierten Polymeren und organischen Leuchtdioden (OLEDs). Die Boronsäureester-Funktionalität ist entscheidend für die Einführung von Bor in das Polymerrückgrat, was die elektronischen Eigenschaften des Materials verändern kann .
Chemische Synthese
Die Verbindung ist ein vielseitiges Reagenz in der chemischen Synthese, wo sie für Umesterungsreaktionen verwendet wird . Diese Reaktion ist wichtig für die Modifizierung von Estergruppen, was die Löslichkeit und Reaktivität eines Moleküls verändern kann und sich so auf seine Gesamteigenschaften und potenziellen Anwendungen auswirkt.
Homologisierungsreaktionen
Homologisierungsreaktionen mit 1-Methyl-7-azaindol-4-boronsäure-pinacolester sind für Kettenverlängerungsverfahren von Bedeutung . Diese Reaktionen werden verwendet, um Kohlenstoffeinheiten zu einem Molekül hinzuzufügen, was eine grundlegende Transformation bei der Synthese komplexer organischer Verbindungen darstellt.
Radikalchemie
Die Verbindung ist auch in der Radikalchemie beteiligt, wo sie an Radikal-Polar-Crossover-Reaktionen teilnehmen kann . Diese Art von Reaktion ist nützlich für die Bildung neuer Kohlenstoff-Kohlenstoff- und Kohlenstoff-Heteroatom-Bindungen und erweitert die Vielfalt der synthetisierbaren Moleküle.
Safety and Hazards
Zukünftige Richtungen
Wirkmechanismus
Target of Action
Boronic acid derivatives are often used in suzuki-miyaura cross-coupling reactions , which suggests that the compound may interact with palladium catalysts and various organic groups in these reactions.
Mode of Action
The compound likely participates in Suzuki-Miyaura (SM) cross-coupling reactions . In these reactions, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The compound likely affects the biochemical pathways involved in carbon-carbon bond formation, as it is used in SM cross-coupling reactions . These reactions are widely applied in organic synthesis, suggesting that the compound could influence a variety of biochemical pathways depending on the specific reactants and conditions .
Pharmacokinetics
It’s known that the compound is a solid at room temperature and should be stored in a refrigerator , which may impact its bioavailability.
Result of Action
The molecular and cellular effects of the compound’s action are likely dependent on the specific reactants and conditions of the SM cross-coupling reactions in which it participates . For example, the compound could contribute to the formation of new carbon-carbon bonds, leading to the synthesis of various organic compounds .
Action Environment
Environmental factors such as temperature, pH, and the presence of other reactants or catalysts can influence the compound’s action, efficacy, and stability . For instance, the compound is stable at room temperature but should be stored in a refrigerator . Additionally, the rate of reactions in which the compound participates can be influenced by the pH .
Biochemische Analyse
Biochemical Properties
1-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine plays a significant role in biochemical reactions, particularly in Suzuki-Miyaura cross-coupling reactions . This compound interacts with various enzymes, proteins, and other biomolecules. For instance, it is used in the preparation of aminothiazoles as γ-secretase modulators and amino-pyrido-indol-carboxamides, which are potential JAK2 inhibitors for myeloproliferative disorders therapy . The nature of these interactions involves the formation of stable complexes with the target biomolecules, facilitating the desired biochemical reactions.
Cellular Effects
The effects of 1-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, it has been shown to inhibit TGF-β1 and activin A signaling in HEK-293T cells, which are crucial pathways in cellular growth and differentiation . Additionally, it affects the expression of genes involved in these pathways, thereby altering cellular metabolism and function.
Molecular Mechanism
At the molecular level, 1-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine exerts its effects through specific binding interactions with biomolecules . It acts as an inhibitor or activator of enzymes, depending on the context of its use. For instance, it inhibits the activity of certain kinases involved in cancer cell proliferation by binding to their active sites . This binding interaction leads to changes in gene expression, ultimately affecting cellular function and behavior.
Temporal Effects in Laboratory Settings
The stability and degradation of 1-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine over time have been studied extensively in laboratory settings . It has been observed that this compound remains stable under standard laboratory conditions, with minimal degradation over time. Long-term effects on cellular function have been noted in both in vitro and in vivo studies, indicating that the compound can maintain its activity over extended periods .
Dosage Effects in Animal Models
The effects of 1-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine vary with different dosages in animal models . At lower doses, the compound exhibits therapeutic effects without significant toxicity. At higher doses, toxic or adverse effects have been observed, including alterations in cellular metabolism and function . These threshold effects highlight the importance of dosage optimization in therapeutic applications.
Metabolic Pathways
1-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine is involved in various metabolic pathways, interacting with enzymes and cofactors . It affects metabolic flux and metabolite levels, influencing the overall metabolic state of the cell. The compound’s interactions with specific enzymes facilitate its incorporation into metabolic pathways, thereby altering the levels of key metabolites .
Transport and Distribution
The transport and distribution of 1-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine within cells and tissues are mediated by specific transporters and binding proteins . These interactions affect the localization and accumulation of the compound, influencing its activity and function. The compound’s distribution within the cell is crucial for its effectiveness in biochemical reactions and therapeutic applications .
Subcellular Localization
The subcellular localization of 1-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine is determined by targeting signals and post-translational modifications . These factors direct the compound to specific compartments or organelles within the cell, affecting its activity and function. The localization of the compound within the cell is essential for its role in modulating cellular processes and biochemical reactions .
Eigenschaften
IUPAC Name |
1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolo[2,3-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19BN2O2/c1-13(2)14(3,4)19-15(18-13)11-6-8-16-12-10(11)7-9-17(12)5/h6-9H,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFRBLULHLJISQI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C3C=CN(C3=NC=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19BN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-(4-fluorophenyl)-4-[(methylamino)methyl]piperidine-1-carboxamide hydrochloride](/img/structure/B1457344.png)
![[4-(2-Methylbutan-2-yl)phenyl]methanamine hydrochloride](/img/structure/B1457346.png)

![2,2,2-Trifluoro-1-[2-(trifluoromethyl)phenyl]ethan-1-amine hydrochloride](/img/structure/B1457349.png)








